1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl and iodo groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl and iodo substituents. The final step involves the formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde exerts its effects depends on its interaction with molecular targets. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the iodo group can participate in halogen bonding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-4-chloro-1H-pyrazole-3-carbaldehyde
- 1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazole-3-carbaldehyde
- 1-(2,2-Difluoroethyl)-4-fluoro-1H-pyrazole-3-carbaldehyde
Uniqueness: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is unique due to the presence of the iodo group, which can participate in specific interactions not possible with other halogens. This can lead to distinct reactivity and binding properties, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C6H5F2IN2O |
---|---|
Molecular Weight |
286.02 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H5F2IN2O/c7-6(8)2-11-1-4(9)5(3-12)10-11/h1,3,6H,2H2 |
InChI Key |
ARZMACYSQBRFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.